2-(2,5-dimethylphenyl)-N-ethylacetamide
Description
2-(2,5-Dimethylphenyl)-N-ethylacetamide is an acetamide derivative featuring a 2,5-dimethylphenyl group attached to an acetamide backbone and an ethyl substituent on the nitrogen atom. Acetamides are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science, due to their hydrogen-bonding capabilities and structural versatility .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13-12(14)8-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHGZMGQYMFPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physical properties of acetamides are heavily influenced by substituents on the phenyl ring and the nitrogen atom. Below is a comparison of key analogs:
Table 1: Substituent Variations and Implications
Key Observations:
- Electron-Donating vs. Chlorine () and nitro groups () are electron-withdrawing, favoring electrophilic interactions in pesticides or explosives .
- N-Substituents: Ethyl (target compound) and isopropyl () groups contribute to lipophilicity, influencing membrane permeability. Bulkier groups like thienopyrimidine () may enhance target specificity but reduce synthetic accessibility .
Physical Properties and Crystallography
Crystal structures of analogs reveal intermolecular interactions critical to stability:
- Hydrogen Bonding : N–H···O/N bonds (e.g., in ) stabilize crystal packing, correlating with higher melting points (469–471 K for N-(2,6-dimethylphenyl)-2,2-diphenylacetamide) .
- C–H···π Interactions : Observed in diphenyl analogs (), these interactions enhance thermal stability but may reduce solubility .
- Solubility : Polar substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas lipophilic groups (ethyl, dimethylphenyl) favor organic solvents .
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